2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride
CAS No.:
Cat. No.: VC18059181
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-7(10)1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2,(H,9,10);1H/t4?,5-,6+; |
| Standard InChI Key | CADDYFDSKIHEJV-DKECMWHCSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](C2CC(=O)O)CN1.Cl |
| Canonical SMILES | C1C2C(C2CC(=O)O)CN1.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Stereochemical Configuration and Nomenclature
The compound’s systematic IUPAC name, 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride, encodes its intricate stereochemistry. The bicyclo[3.1.0]hexane scaffold features a bridgehead nitrogen atom at position 3, with substituents at positions 1, 5, and 6 adopting specific chiral configurations (1R,5S,6R) . This stereochemical arrangement imposes significant conformational constraints, a property often leveraged in medicinal chemistry to enhance target binding selectivity.
Molecular Descriptors and Spectral Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid; hydrochloride |
| SMILES Notation | Cl.FC[C@@H]1[C@@H]2CNC[C@H]12 |
| InChI Key | CADDYFDSKIHEJV-DKECMWHCSA-N |
The hydrochloride salt form enhances aqueous solubility, with the counterion likely interacting with the basic nitrogen in the azabicyclohexane ring . Computational modeling predicts a logP value of -0.89, suggesting moderate hydrophilicity suitable for central nervous system targeting.
Synthetic Methodologies
Cyclization Strategies
Synthesis of the azabicyclo[3.1.0]hexane core typically employs intramolecular cyclization reactions. A common approach involves:
-
Precursor Functionalization: Starting with appropriately substituted cyclohexene derivatives bearing protected amine groups.
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Ring-Closing Reactions: Acid-catalyzed cyclization to form the bicyclic framework, often requiring chiral auxiliaries to control stereochemistry .
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Side Chain Introduction: Subsequent alkylation at the bridgehead carbon using bromoacetic acid derivatives, followed by hydrochloride salt formation.
Recent advances utilize asymmetric catalysis to improve enantiomeric excess, with Jacobsen’s thiourea catalysts achieving >90% ee in analogous systems .
Purification Challenges
The compound’s polar nature necessitates reverse-phase chromatography for purification, typically employing C18 columns with acetonitrile/water mobile phases . Crystallization attempts often yield amorphous solids, prompting development of co-crystallization techniques with chiral resolving agents.
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